molecular formula C19H18N2O2S B2989844 Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034429-77-9

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2989844
CAS No.: 2034429-77-9
M. Wt: 338.43
InChI Key: BXZIYBXIJVZZQY-UHFFFAOYSA-N
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Description

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a small-molecule compound featuring a benzo[b]thiophene core linked to a piperidinyl group substituted with a pyridin-4-yloxy moiety. This structure combines aromatic heterocycles (benzo[b]thiophene and pyridine) with a piperidine scaffold, a combination often exploited in medicinal chemistry for targeting central nervous system (CNS) receptors, kinases, or epigenetic regulators .

Properties

IUPAC Name

1-benzothiophen-2-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-19(18-13-14-3-1-2-4-17(14)24-18)21-11-7-16(8-12-21)23-15-5-9-20-10-6-15/h1-6,9-10,13,16H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZIYBXIJVZZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of benzo[b]thiophene-2-carboxylic acid with 4-(pyridin-4-yloxy)piperidine under specific reaction conditions, such as the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule with various biological activities. It can be used to study biological pathways and interactions with biomolecules.

Medicine: The compound has been investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antioxidant, and antimicrobial activities, making it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Central Scaffold Modifications

Compound Name Central Scaffold Key Substituents Biological Relevance Reference
Target Compound Piperidine 4-(Pyridin-4-yloxy) Potential CNS activity due to piperidine’s blood-brain barrier permeability
Compound 21 Piperazine 4-(4-Trifluoromethylphenyl) Enhanced metabolic stability (CF₃ group) and affinity for serotonin/dopamine receptors
EP 1 808 168 B1 Derivatives Piperidine 4-(Pyridin-2-ylsulfanyl) Kinase inhibition (e.g., JAK/STAT pathway) via sulfur-mediated covalent binding

Analysis :

  • Piperidine vs. Piperazine : Piperazine derivatives (e.g., Compound 21) exhibit higher polarity and metabolic stability due to the additional nitrogen, whereas piperidine-based compounds (e.g., the target compound) are more lipophilic, favoring CNS penetration .
  • Substituent Effects : The pyridin-4-yloxy group in the target compound may improve solubility compared to the trifluoromethylphenyl group in Compound 21, which enhances electron-withdrawing properties and receptor affinity .

Aromatic/Heteroaromatic Modifications

Compound Name Aromatic Appendage Key Features Potential Applications Reference
Target Compound Benzo[b]thiophen-2-yl Lipophilic, planar structure GPCR modulation (e.g., 5-HT₆ or σ receptors)
Compound 5 1H-Pyrazol-4-yl Hydrogen-bond donor/acceptor sites Anticancer (kinase inhibition)
ERβ Ligands 6-Hydroxybenzo[b]thiophen-3-yl Polar hydroxyl group Selective estrogen receptor beta (ERβ) agonism

Analysis :

  • Benzo[b]thiophene vs. Pyrazole : The benzo[b]thiophene in the target compound increases lipophilicity and membrane permeability, whereas pyrazole-containing analogs (e.g., Compound 5) prioritize polar interactions for kinase inhibition .
  • Hydroxyl Substitution : ERβ ligands with a 6-hydroxybenzo[b]thiophen-3-yl group demonstrate improved receptor selectivity due to hydrogen bonding with ERβ’s ligand-binding domain .

Biological Activity

Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N2O2SC_{19}H_{18}N_{2}O_{2}S. The compound features a benzo[b]thiophene core, a piperidine ring, and a pyridine moiety, which contribute to its unique chemical properties and biological activities.

Target Receptors:
The primary target of this compound is the 5-HT1A serotonin receptor , which plays a crucial role in various neurobiological processes. Its interaction with this receptor suggests implications for mood regulation and anxiety disorders.

Mode of Action:
this compound binds to the 5-HT1A receptor through electrostatic interactions, influencing serotonin signaling pathways. This interaction may lead to alterations in neurotransmitter release and receptor activity, which are critical in the treatment of psychiatric conditions such as depression and anxiety.

Pharmacological Effects

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Activity:
    • Studies have shown that compounds targeting the 5-HT1A receptor can exhibit antidepressant-like effects. Benzo[b]thiophen derivatives have been linked to improved mood regulation in preclinical models .
  • Anxiolytic Properties:
    • The modulation of serotonin receptors is associated with anxiolytic effects. This compound's ability to influence serotonin pathways may provide therapeutic benefits in anxiety disorders.
  • Antimicrobial Activity:
    • Preliminary investigations suggest that Benzo[b]thiophen derivatives possess antimicrobial properties, making them potential candidates for developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidepressantModulates 5-HT1A receptor activity
AnxiolyticReduces anxiety-like behaviors in animal models
AntimicrobialExhibits activity against various microbial strains

Case Study: Antidepressant Efficacy

In a study examining the antidepressant potential of similar compounds, it was found that derivatives with high affinity for the 5-HT1A receptor displayed significant reductions in depressive behaviors in rodent models. The results indicated that these compounds could serve as effective treatments for depression, supporting further investigation into Benzo[b]thiophen derivatives .

Q & A

Basic: What are the standard synthetic protocols for preparing benzo[b]thiophene-containing benzoylpiperidine derivatives like Benzo[b]thiophen-2-yl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone?

Methodological Answer:
Synthesis typically involves coupling a benzo[b]thiophene carboxylic acid derivative with a substituted piperidine moiety. Key steps include:

  • Amide/Carbonyl Bond Formation : Use coupling reagents like EDCI/HOBt or DCC to react benzo[b]thiophene-2-carboxylic acid with 4-(pyridin-4-yloxy)piperidine.
  • Solvent Selection : Dichloromethane (DCM) or chloroform/methanol mixtures are common for polar intermediates .
  • Purification : Column chromatography with gradients of n-hexane/EtOAc (e.g., 5:5) or CHCl3/MeOH to isolate solids, followed by recrystallization .
  • Validation : Confirm purity via HPLC (retention time ~11–13 min, 95–99% peak area at 254 nm) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .

Basic: How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Methodological Answer:
1H-NMR and 13C-NMR are critical for structural validation:

  • Benzo[b]thiophene Signals : Look for aromatic protons at δ 7.4–7.9 ppm (multiplet patterns) and a carbonyl carbon at ~190 ppm .
  • Piperidine/Pyridine Moieties : Piperidinyl protons appear as broad multiplets (δ 1.7–4.7 ppm), while pyridinyl protons show sharp singlets near δ 8.0–8.3 ppm .
  • Coupling Artifacts : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in the piperidine region .

Advanced: How can researchers optimize low synthetic yields (e.g., <10%) observed in similar benzoylpiperidine derivatives?

Methodological Answer:
Low yields often arise from steric hindrance or poor nucleophilicity. Strategies include:

  • Catalysis : Introduce Pd-mediated cross-coupling (e.g., Suzuki for aryl-aryl bonds) to enhance efficiency .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 24 hr to 2 hr) and improve yields by 20–30% .
  • Protecting Groups : Temporarily mask reactive hydroxyl or amine groups (e.g., tert-butyldimethylsilyl ethers) to prevent side reactions .
  • Solvent Optimization : Switch to polar aprotic solvents (DMF, DMSO) for better solubility of intermediates .

Advanced: How should contradictory elemental analysis data (e.g., C/H/N deviations) be resolved?

Methodological Answer:
Discrepancies between calculated and observed values (e.g., C 72.85% vs. 72.95%) may indicate:

  • Hydrate Formation : Perform Karl Fischer titration to detect water content .
  • Incomplete Combustion : Repeat analysis using dynamic flash combustion with helium carrier gas for accurate C/H/N ratios .
  • Sample Purity : Re-purify via preparative HPLC or recrystallization (e.g., EtOAc/n-hexane) to remove salts or solvents .

Basic: What techniques are used to assess the biological activity of this compound in vitro?

Methodological Answer:

  • Tubulin Polymerization Assays : Measure absorbance at 340 nm to quantify microtubule assembly inhibition (IC50 values) .
  • Kinase Profiling : Use ATP-binding assays (e.g., ADP-Glo™) against a panel of kinases (e.g., PI3K, mTOR) .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50 determination .

Advanced: How can computational methods guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model interactions with tubulin (PDB: 1SA0) or kinases (e.g., PI3Kγ) to predict binding affinities .
  • QSAR Modeling : Corrogate substituent effects (e.g., pyridinyl vs. piperazinyl) on activity using MOE or Schrödinger .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. membrane environments .

Advanced: How is X-ray crystallography applied to resolve structural ambiguities in similar compounds?

Methodological Answer:

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) for high-resolution datasets .
  • Structure Refinement : Apply SHELXL for small-molecule refinement; resolve disorder with PART instructions and ISOR restraints .
  • Validation : Check R1/wR2 values (<0.05), and validate geometry using PLATON’s ADDSYM to detect missed symmetry .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzothiophene moiety .
  • Moisture Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of the piperidinyl ether .
  • Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can researchers address poor solubility in biological assays?

Methodological Answer:

  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • Prodrug Design : Introduce phosphate esters or PEGylated derivatives to improve bioavailability .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release in cell culture media .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

  • CETSA : Perform cellular thermal shift assays to confirm target binding by monitoring protein denaturation shifts .
  • Pull-Down Assays : Use biotinylated probes (e.g., streptavidin beads) to isolate compound-bound proteins for LC-MS/MS identification .
  • Knockout Models : CRISPR-Cas9 gene editing (e.g., tubulin βIII knockout) to assess activity loss in target-deficient cells .

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